Thiophene-3,4-diamine dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-3,4-diamine dihydrobromide is a synthetic intermediate for organic electronics materials such as Arylenediimide-thiophene Derivatives for Organic n-channel field-effect transistors . It is a chemical compound with the molecular formula C4H6N2S .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of Thiophene-3,4-diamine dihydrobromide is based on the thiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene-based compounds undergo various chemical reactions. For instance, the atmospheric oxidation of thiophene by the hydroperoxyl radical has been studied . Also, dimerization reactions with oxidized brominated thiophenes have been reported .Physical And Chemical Properties Analysis
Thiophene-3,4-diamine dihydrobromide has a molecular weight of 114.17 . More detailed physical and chemical properties may be found in specific databases or safety data sheets .Scientific Research Applications
Biologically Active Compounds
Thiophene-based analogs, including Thiophene-3,4-diamine dihydrobromide, have been the focus of many scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Industrial Chemistry and Material Science
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes them valuable in protecting metals and other materials from degradation.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . These semiconductors are used in various electronic devices, improving their efficiency and performance.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . OFETs are crucial components in flexible electronic devices, contributing to the development of flexible displays and sensors.
Organic Light-Emitting Diodes (OLEDs)
Thiophene-3,4-diamine dihydrobromide and its derivatives are used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various display technologies, including televisions and smartphones, offering superior color and contrast compared to traditional LEDs.
Pharmacological Properties
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This makes them valuable in the development of new drugs and therapies.
Organic Electronics
Thiophene-fused molecules like Dithienothiophene (DTT) have attracted a tremendous attention due to their potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching and so forth .
Tuning of Band Gaps
Fused thiophene systems are found to be more compatible in tuning the band gap, displaying diverse potential applications ranging from OLEDs, OFETs, to solar cells .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
thiophene-3,4-diamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.2BrH/c5-3-1-7-2-4(3)6;;/h1-2H,5-6H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSALEGYSVVPJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)N)N.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.